molecular formula C12H19N3O3S B2443922 2,2-dimethyl-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one CAS No. 2320143-70-0

2,2-dimethyl-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one

Cat. No. B2443922
CAS RN: 2320143-70-0
M. Wt: 285.36
InChI Key: CJTLEWWGGRBYNI-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The main synthesis method is acid-catalysed methylation of imidazole by methanol . The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .


Molecular Structure Analysis

Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a fundamental nitrogen heterocycle and as such mimics for various nucleoside bases as well as histidine and histamine .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . 1-Methylimidazole, a derivative of imidazole, is a colourless liquid that is used as a specialty solvent, a base, and as a precursor to some ionic liquids .

Scientific Research Applications

Antibacterial Activity

Imidazole derivatives show different biological activities such as antibacterial . They can be used to develop new drugs that overcome antibiotic resistance problems .

Antitumor Activity

Imidazole derivatives also exhibit antitumor activity . They can be used in the development of new drugs for cancer treatment .

Anti-inflammatory Activity

Imidazole derivatives have anti-inflammatory properties . They can be used in the treatment of various inflammatory diseases .

Antidiabetic Activity

Imidazole derivatives have been reported to show antidiabetic activity . They can be used in the development of new drugs for diabetes treatment .

Antiviral Activity

Imidazole derivatives possess antiviral activity . They can be used in the development of new drugs for the treatment of various viral infections .

Biological Imaging

The compound can be used as an intermediate for fluorescent dyes, mainly used in biological labeling and biological imaging research .

Enzyme Substrate

It can also be used as an enzyme substrate to detect the activity of certain fluorescent molecules .

Preparation of Nitroimidazole Antibiotics

2-Methylimidazole, a related compound, is used as a raw material for the preparation of nitroimidazole antibiotics, which is useful in combat anaerobic bacterial and parasitic infections .

These are just a few of the many potential applications of this compound. The imidazole ring is a versatile structure that can be modified in various ways to create compounds with a wide range of biological activities .

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Safety and Hazards

1-Methylimidazole has been classified as potentially dangerous, with hazard statements including H302 (harmful if swallowed), H312 (harmful in contact with skin), and H314 (causes severe skin burns and eye damage) .

Future Directions

Imidazole and its derivatives have been used as mimic aspects of diverse imidazole-based biomolecules . They have become important synthons in the development of new drugs , indicating a promising future in drug development.

properties

IUPAC Name

2,2-dimethyl-1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S/c1-12(2,3)10(16)15-7-9(8-15)19(17,18)11-13-5-6-14(11)4/h5-6,9H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTLEWWGGRBYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CC(C1)S(=O)(=O)C2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}propan-1-one

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